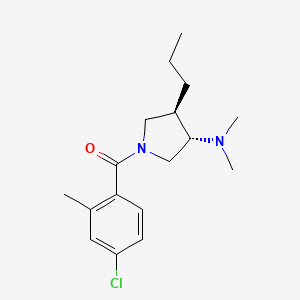

![molecular formula C21H20N6O B5539069 N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds involves multi-step reactions, including condensation, cyclization, and functionalization steps. For instance, derivatives of naphthyridines and imidazopyridines can be synthesized from amino-naphthyridines treated with α-bromo-carbonyl compounds or through one-pot reactions involving chloro-naphthoquinone and aminopyridines (Harper & Wibberley, 1971); (Lee & Lee, 2002).

Molecular Structure Analysis

The molecular structure of such compounds often exhibits interesting features such as planarity and potential for intermolecular interactions. Studies on similar compounds, such as N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, have detailed analysis using crystal structure determination and density functional theory (DFT), providing insights into bond lengths, angles, and molecular electrostatic potential surfaces (Huang et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the formation of such compounds can include Knoevenagel condensation, aza–ene reaction, and cyclocondensation. These reactions are crucial for introducing various functional groups and building the complex heterocyclic frameworks seen in related compounds (Wen et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are influenced by the molecular structure. For example, the study on 2-methylimidazol-4-yl-methylideneamino-2-ethylpyridine complexes with iron(II) provides data on magnetic susceptibilities and phase transitions, which are significant for understanding the physical behavior of such compounds (Nishi et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be explored through the synthesis of derivatives and analysis of their functional group interactions. Studies have shown that certain naphthyl and imidazopyridine derivatives exhibit interesting reactivity patterns and potential for further functionalization (Hussein et al., 2009).

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

Synthesis of Heterocycles : This compound is involved in the synthesis of novel heterocyclic compounds demonstrating significant antioxidant activities. Such synthetic pathways often involve precursor compounds that undergo various reactions to yield derivatives with potential biological activities (Taha, 2012).

Structural Analysis : Research on similar compounds has led to the detailed structural analysis of crystalline forms, providing insights into their molecular configurations and intermolecular interactions. These studies are crucial for understanding the compound's chemical behavior and potential applications in material science and drug design (Hu, Zhu, & Chen, 2007).

Biochemical Activities

Neurological Applications : Compounds with structural similarities have been used in imaging studies to localize neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, showcasing potential applications in diagnostic imaging and therapeutic monitoring (Shoghi-Jadid et al., 2002).

Corrosion Inhibition : Derivatives have demonstrated efficacy as corrosion inhibitors, a property that could be valuable in industrial applications to protect metals from corrosive environments. This utility is explored through electrochemical studies to understand the mechanisms behind corrosion inhibition (Cruz, Martinez, Genescà, & García-Ochoa, 2004).

Material Science and Other Applications

Spin-Crossover Materials : Certain derivatives exhibit spin-crossover behavior, which could be harnessed in developing smart materials for electronics and sensors. These materials transition between different spin states under external stimuli, such as temperature changes, which alter their magnetic properties (Nishi et al., 2010).

DNA Interaction Studies : Research on structurally related compounds has provided insights into their ability to interact with DNA, offering potential applications in gene therapy, molecular biology, and chemotherapy. These interactions often involve intercalation into the DNA helix, affecting its structure and function (Kurt et al., 2020).

Cancer Chemotherapy : Novel derivatives have shown promise in breast cancer chemotherapy, exhibiting cytotoxicity towards cancer cells through mechanisms involving Akt-mediated regulation, DNA cleavage, and apoptosis. Such studies are pivotal in the search for new anticancer agents (Almeida et al., 2018).

Mécanisme D'action

The mechanism of action would depend on the specific biological target of this compound. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c1-15-22-10-11-27(15)20-13-19(25-14-26-20)23-8-9-24-21(28)18-7-6-16-4-2-3-5-17(16)12-18/h2-7,10-14H,8-9H2,1H3,(H,24,28)(H,23,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQUTVKMBOQTRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-naphthamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

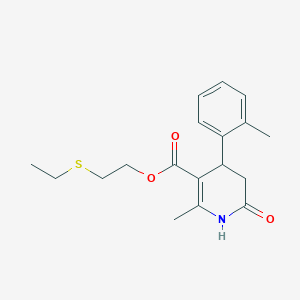

![(3aS*,6aS*)-2-(cyclopentylcarbonyl)-5-[6-(methoxymethyl)pyrimidin-4-yl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5538991.png)

![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)

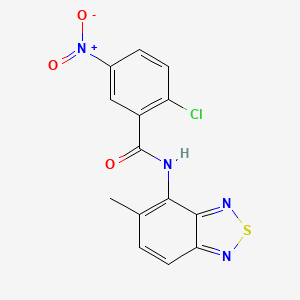

![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)

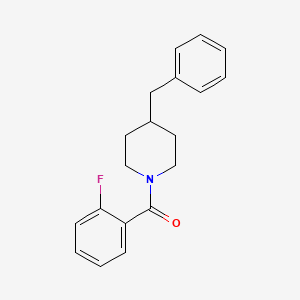

![N-[3-(3-ethyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)-3-oxopropyl]-4-fluorobenzamide](/img/structure/B5539024.png)

![N-[(3-isopropylisoxazol-5-yl)methyl]-N-methyl-2-(3-oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetamide](/img/structure/B5539028.png)

![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)

![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)

![ethyl 8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B5539042.png)

![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)

![1-methyl-4-(4-methyl-1-piperazinyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5539083.png)